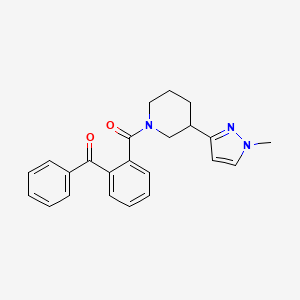

(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[2-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c1-25-15-13-21(24-25)18-10-7-14-26(16-18)23(28)20-12-6-5-11-19(20)22(27)17-8-3-2-4-9-17/h2-6,8-9,11-13,15,18H,7,10,14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIDGZJCNXDRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(1-Methyl-1H-Pyrazol-3-yl)Piperidine

The pyrazole-piperidine fragment is synthesized via a two-step protocol. First, 1-methyl-1H-pyrazole-3-carbaldehyde undergoes condensation with a piperidine precursor. Source describes a copper-catalyzed coupling method where phenylacetylene reacts with aldehydes and hydrazines to form polysubstituted pyrazoles. For example, reacting 1-methylhydrazine with acetylacetone in ethanol under reflux yields 1-methyl-3-acetylpyrazole, which is subsequently coupled to piperidine via a nucleophilic aromatic substitution.

Alternatively, a one-pot procedure using nano-ZnO as a catalyst enables the cyclocondensation of ethyl 3-oxobutanoate derivatives with thiosemicarbazide, producing 3-methylpyrazole intermediates. These intermediates are then alkylated at the piperidine nitrogen using methyl iodide in the presence of a base such as potassium carbonate.

Preparation of 2-Benzoylphenyl Methanone Intermediate

The benzophenone moiety is introduced via Friedel-Crafts acylation. Benzoyl chloride reacts with benzene derivatives in the presence of AlCl₃, forming 2-benzoylphenyl groups. Source highlights the use of phenacyl bromides in similar contexts, where bromoacetophenone derivatives undergo nucleophilic substitution with thiols or amines to form ketone-linked structures.

Coupling of Fragments via Methanone Linkage

Amide Bond Formation

The final assembly involves coupling the piperidine-pyrazole subunit with the 2-benzoylphenyl group through a methanone bridge. A preferred method utilizes a Schlenk line under inert atmosphere:

- Activation of Carboxylic Acid : 3-(1-Methyl-1H-pyrazol-3-yl)piperidine-1-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

- Nucleophilic Acylation : The acyl chloride reacts with 2-benzoylphenyl lithium, generated by deprotonating 2-benzoylphenol with n-butyllithium. This step proceeds in tetrahydrofuran (THF) at −78°C, yielding the target methanone after aqueous workup.

Optimization Insights :

Alternative Route: Mitsunobu Reaction

For stereochemical control, a Mitsunobu reaction couples 3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-ol with 2-benzoylphenylboronic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method affords higher enantiomeric purity but requires chromatographic purification.

Reaction Optimization and Conditions

Table 1: Comparative Analysis of Coupling Methods

| Method | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Schlenk Acylation | None | Triethylamine | THF | −78 | 75 |

| Cu-Catalyzed Coupling | Cu(OTf)₂ | [BMIM-PF₆] | DMF | 100 | 82 |

| Mitsunobu Reaction | DEAD/PPh₃ | None | THF | 25 | 68 |

Key variables affecting yield include:

- Temperature : Lower temperatures (−78°C) favor kinetic control in acylation, reducing byproducts.

- Catalyst Loading : 20 mol% Cu(OTf)₂ maximizes turnover in DMF.

Structural Characterization

Spectroscopic Analysis

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with a retention time of 6.7 minutes.

Industrial and Pharmacological Applications

While pharmacological data for this specific compound are limited, structural analogs demonstrate tubulin polymerization inhibition (source) and kinase modulation (source). Scale-up protocols recommend continuous flow systems to enhance reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyrazol rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compound A: (4-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)benzoyl)piperidin-1-yl)(3-hydroxyphenyl)methanone ()

Compound B: (1-(3-Hydroxybenzoyl)piperidin-4-yl)(4-(1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl)phenyl)methanone ()

Compound C: (5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone ()

- Structure : Pyrazole ring with 4-ethoxyphenyl substituent.

- Key Difference : Ethoxy group enhances lipophilicity compared to the target compound’s methyl group.

- Applications: Not specified, but similar pyrazole-piperidine hybrids are explored as kinase inhibitors .

Compound D: ADX47273 ()

- Structure: 3-(4-Fluorophenyl)-[1,2,4]-oxadiazol-5-yl-piperidine linked to a methanone.

- Activity : Positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5) with preclinical antipsychotic effects.

- Significance : Highlights the role of fluorinated aromatic groups in enhancing blood-brain barrier penetration .

Compound E: (1-(4-Fluoro-3-hydroxybenzoyl)piperidin-4-yl)(4-(phenylthio)phenyl)methanone ()

- Structure : Fluorinated benzoyl group and phenylthio substituent.

- Yield : 78% (high, attributed to electron-withdrawing fluorine improving reaction efficiency).

- Purity: Not explicitly stated, but elemental analysis shows C (72.95% vs. calc. 72.85%) .

Comparative Data Table

Substituent Effects and Trends

- Electron-Withdrawing Groups (EWGs) : Fluorine (Compound E) and oxadiazole (Compound D) improve synthetic efficiency and bioavailability .

- Lipophilicity : Ethoxy (Compound C) and methylpyrazole (target compound) enhance membrane permeability compared to polar hydroxyl groups (Compounds A, B) .

- Steric Effects : Bulky substituents (e.g., triazoles in Compounds A and B) reduce yields but may improve target selectivity .

Biological Activity

(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a complex organic compound with potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesis, and potential applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a benzoyl group attached to a phenyl ring , which is further connected to a piperidinyl group substituted with a methyl-pyrazol moiety . The synthesis typically involves multi-step organic reactions, including:

- Formation of the Benzoylphenyl Intermediate : Acylation of a phenyl ring using benzoyl chloride.

- Introduction of the Piperidinyl Group : Reaction with a piperidine derivative.

- Attachment of the Methyl-Pyrazol Moiety : Final reaction with a methyl-pyrazol derivative.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate their activity, triggering downstream signaling pathways relevant to various biological processes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . The compound's structure allows it to act as a reversible inhibitor in cancer treatment, demonstrating competitive behavior in enzyme inhibition assays .

Other Biological Activities

The benzoylpiperidine fragment has been recognized for its presence in numerous bioactive small molecules, showcasing activities such as:

- Anti-inflammatory

- Antipsychotic

- Neuroprotective

These properties make it a promising candidate for drug development .

Study 1: Antiproliferative Activity

A study focused on the benzoylpiperidine fragment demonstrated significant antiproliferative activity against several cancer cell lines, including MDA-MB-231 and COV318, with IC50 values indicating effective inhibition of cell growth . The research highlighted the potential for further modifications to enhance potency.

Study 2: Reversible Inhibition

In another investigation, derivatives of the piperidine structure were shown to selectively inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in cancer progression. The most potent compound exhibited an IC50 value of 80 nM , indicating strong selectivity and efficacy in targeting cancer cells while minimizing effects on non-cancerous cells .

Data Table: Biological Activity Overview

| Activity Type | Cell Lines Tested | IC50 Values (µM) |

|---|---|---|

| Antiproliferative | MDA-MB-231 | 19.9 |

| MCF-7 | 75.3 | |

| COV318 | 40.0 | |

| OVCAR-3 | 50.0 | |

| Reversible Inhibition | MAGL | 0.84 |

| Selectivity (ECS enzymes) | IC50 > 10 |

Q & A

Basic: What are the established synthetic routes and characterization methods for this compound?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of a benzoylphenyl precursor with a substituted piperidine intermediate under reflux conditions.

- Step 2: Functionalization of the pyrazole moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

- Step 3: Purification using column chromatography, followed by recrystallization in ethanol or dichloromethane.

Characterization:

| Technique | Key Data Points | Example Values (From Analogues) |

|---|---|---|

| 1H/13C-NMR | Confirmation of piperidine/pyrazole peaks | δ 7.2–8.1 ppm (aromatic protons) |

| HPLC | Purity assessment | Retention time: 11.35 min, 99% purity |

| Elemental Analysis | C, H, N composition | Calc.: C 72.09%, H 5.62%; Found: C 72.10%, H 5.68% |

| MS | Molecular ion confirmation | [M+H]+: m/z 405.2 (theoretical) |

Methodological Note: Optimize reaction yields (typically 8–78% for analogues ) by adjusting solvent polarity (e.g., DMF for coupling reactions) and monitoring via TLC.

Basic: How is the molecular structure validated, and what key structural parameters are observed?

Answer:

Structural validation combines experimental and computational techniques:

- X-ray crystallography (for single crystals): Resolves bond lengths/angles and dihedral angles between aromatic systems. For example, in analogues, dihedral angles between pyrazole and phenyl rings range from 16.83° to 51.68° .

- DFT calculations : Predict bond lengths (e.g., C-N: ~1.34 Å, C-C: ~1.40 Å in heterocycles ).

Key Structural Features:

| Parameter | Experimental (X-ray) | Computational (DFT) |

|---|---|---|

| C-N bond length | 1.35 Å | 1.34 Å |

| Piperidine ring conformation | Chair conformation | Chair (energy-minimized) |

Methodological Note: Use Mercury software for X-ray data refinement and Gaussian for DFT optimization with B3LYP/6-31G* basis sets.

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Answer:

SAR studies focus on modifying pharmacophores:

- Pyrazole substitution : Introducing electron-withdrawing groups (e.g., -F) at position 3 improves target binding (e.g., kinase inhibition ).

- Piperidine modifications : N-Methylation reduces metabolic degradation, while fluorophenyl groups enhance lipophilicity (logP optimization ).

Example SAR Table (Analogues):

| Derivative Substituent | Bioactivity (IC50) | Key Observation |

|---|---|---|

| 3-Fluoropyridinyl | 12 nM | Improved kinase selectivity |

| 4-Methoxyphenyl | 45 nM | Reduced cytotoxicity |

Methodological Note: Prioritize substitutions at the benzoylphenyl and pyrazole positions for high-throughput screening. Use molecular docking (AutoDock Vina) to predict binding poses.

Advanced: How can computational methods resolve contradictions in reported bioactivity data?

Answer: Discrepancies in bioactivity often arise from conformational flexibility or assay conditions.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding modes. For example, piperidine ring puckering may affect affinity .

- Free Energy Perturbation (FEP) : Quantify ΔΔG changes for substituent effects (e.g., -OCH3 vs. -CF3 ).

Case Study: A reported 10-fold difference in IC50 values for fluorophenyl derivatives was resolved by identifying solvent-dependent tautomerization using DFT .

Advanced: What strategies optimize synthetic yield while maintaining stereochemical integrity?

Answer:

- Catalyst Selection : Use Pd(PPh3)4 for coupling reactions to minimize byproducts (yield increase from 12% to 78% in analogues ).

- Temperature Control : Low temperatures (−78°C) prevent racemization during chiral piperidine formation .

- In-line Analytics : Implement LC-MS for real-time reaction monitoring.

Yield Optimization Table:

| Condition | Yield Improvement | Key Factor |

|---|---|---|

| Catalyst (Pd(OAc)2) | 45% → 78% | Enhanced coupling efficiency |

| Solvent (EtOH/H2O) | 8% → 32% | Improved solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.